molecular formula C18H16FN3O3 B7710661 N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B7710661
M. Wt: 341.3 g/mol
InChI Key: ROXGSIPLPUPJTL-UHFFFAOYSA-N
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Description

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide, also known as EFOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EFOA is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide is not fully understood, but it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has been reported to exhibit anti-inflammatory and anti-tumor activities in vitro and in vivo. In addition, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has also been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide is its high purity and yield, which makes it suitable for laboratory experiments. Another advantage is its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. However, one limitation of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In addition, future research could focus on the synthesis of new derivatives of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide with improved properties, such as increased solubility and potency. Furthermore, studies on the pharmacokinetics and toxicity of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide could provide valuable information for its potential use as a drug candidate.

Synthesis Methods

The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has been achieved using various methods, including the reaction of 2-fluorophenol with 2-bromoacetophenone followed by the reaction of the resulting compound with 3-ethyl-1,2,4-oxadiazole-5-amine. Another method involves the reaction of 2-fluorophenol with 2-chloroacetic acid followed by the reaction of the resulting compound with 3-ethyl-1,2,4-oxadiazole-5-amine. Both methods have been reported to yield N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide with high purity and yield.

Scientific Research Applications

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has been reported to exhibit anti-inflammatory and anti-tumor activities. In drug discovery, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has been studied as a potential lead compound for the development of new drugs. In material science, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-fluorophenoxy)acetamide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-2-16-21-18(25-22-16)12-6-5-7-13(10-12)20-17(23)11-24-15-9-4-3-8-14(15)19/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXGSIPLPUPJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide

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